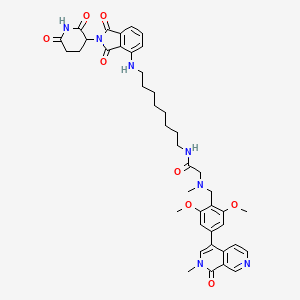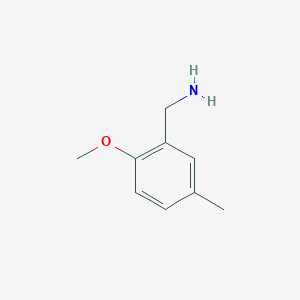
dBRD9-A
Overview
Description
dBRD9-A is a potent degrader of Bromodomain-containing protein 9 (BRD9), which is part of the non-canonical BAF (ncBAF) chromatin remodeling complex. This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively binds to BRD9 and induces its degradation at nanomolar concentrations. It has shown efficacy in inhibiting the growth of synovial sarcoma cells in vitro and tumor progression in a synovial sarcoma xenograft mouse model .
Mechanism of Action
Target of Action
The primary target of 2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]acetamide, also known as dBRD9-A, is the bromodomain-containing protein 9 (BRD9) . BRD9 is a component of the noncanonical SWI/SNF (ncSWI/SNF) chromatin-remodeling complex . This complex plays a critical role in regulating chromatin dynamics during transcription, DNA replication, and DNA repair .
Mode of Action
This compound operates as a proteolysis-targeting chimera (PROTAC). It selectively binds to BRD9 and recruits E3 ligase CRL4 CRBN to target BRD9 for destruction via E3 ligase-mediated ubiquitination and proteasomal degradation . This leads to near-complete degradation of BRD9 at nanomolar concentrations .
Biochemical Pathways
The degradation of BRD9 by this compound affects several biochemical pathways. One of the most significant is ribosome biogenesis and rRNA processing . The degradation of BRD9 leads to the downregulation of ribosome biogenesis genes, thereby disrupting the protein-synthesis maintenance machinery . This process also involves the downregulation of the master regulator of ribosome biogenesis, MYC .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results, it is known that this compound is soluble in DMSO at concentrations up to 77.99 mg/mL, indicating good solubility, which may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are quite profound. In multiple myeloma cells, for instance, this compound induces G1 cell-cycle arrest and apoptosis, even in the presence of anti-apoptotic cytokines or bone marrow stromal cells . In prostate cancer cells, BRD9, the target of this compound, interacts with the androgen receptor (AR) and modulates AR-dependent gene expression .
Action Environment
It is known that this compound can inhibit the growth of synovial sarcoma cells in vitro and tumor progression in a synovial sarcoma xenograft mouse model , suggesting that it remains effective in different biological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dBRD9-A involves the conjugation of a BRD9 inhibitor with a ligand for an E3 ubiquitin ligase, typically using a linker. The chemical name for this compound is 2-((2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)(methyl)amino)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octyl)acetamide .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity (≥98%) .
Chemical Reactions Analysis
Types of Reactions
dBRD9-A primarily undergoes binding and degradation reactions. It selectively binds to the BRD9 bromodomain and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9 .
Common Reagents and Conditions
Reagents: BRD9 inhibitor, E3 ubiquitin ligase ligand (e.g., pomalidomide), linker molecules.
Major Products
The major product of the reaction involving this compound is the degraded BRD9 protein, which results from the ubiquitination and proteasomal degradation pathway .
Scientific Research Applications
dBRD9-A has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the function of BRD9 in various biological processes.
Biology: Helps in understanding the role of BRD9 in chromatin remodeling and gene expression.
Medicine: Shows potential in treating cancers such as synovial sarcoma by inhibiting tumor growth and progression
Industry: Could be used in the development of targeted therapies for diseases involving BRD9 dysregulation.
Comparison with Similar Compounds
Similar Compounds
dBRD9: Another BRD9 degrader that also uses the PROTAC technology but may have different linker and ligand structures.
BET inhibitors: Compounds that target bromodomain and extra-terminal (BET) proteins, which are also involved in chromatin remodeling.
Uniqueness
dBRD9-A is unique in its high selectivity and potency for BRD9 degradation. It has been shown to elicit near-complete degradation of BRD9 at nanomolar concentrations, making it a powerful tool for studying BRD9 function and developing targeted therapies .
Properties
IUPAC Name |
2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H49N7O8/c1-47(23-31-34(56-3)20-26(21-35(31)57-4)30-24-48(2)40(53)29-22-43-19-16-27(29)30)25-37(51)45-18-10-8-6-5-7-9-17-44-32-13-11-12-28-38(32)42(55)49(41(28)54)33-14-15-36(50)46-39(33)52/h11-13,16,19-22,24,33,44H,5-10,14-15,17-18,23,25H2,1-4H3,(H,45,51)(H,46,50,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDINQSNMYRVAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H49N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2170679-42-0 | |
| Record name | 2-((2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)(methyl)amino)-N-(8-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)octyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does dBRD9-A interact with its target BRD9 and what are the downstream effects observed?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of BRD9. One part of this compound binds to BRD9's bromodomain, while the other recruits the E3 ubiquitin ligase cereblon (CRL4CRBN). [4] This forces the proximity of BRD9 and the ubiquitin ligase machinery, leading to BRD9 ubiquitination and subsequent degradation by the proteasome. Depletion of BRD9 through this compound treatment has been shown to downregulate the expression of ribosome biogenesis genes and the master regulator MYC in multiple myeloma cells, ultimately inhibiting their growth in vitro and in vivo. [1] Furthermore, this compound treatment in hematopoietic stem and progenitor cells (HSPC) led to enhanced myeloid differentiation and a reduction of H3K27ac at active enhancers, similar to observations in aged HSCs. [2]
Q2: Does modifying this compound's structure to block intrinsic degron activity impact its ability to form ternary complexes with BRD9 and CRL4CRBN?
A2: Computational modeling studies have demonstrated that incorporating degron-blocking modifications into this compound's structure, while reducing off-target degradation, does not negatively impact the formation of the necessary ternary complex with BRD9 and CRL4CRBN. These modifications aim to improve the selectivity profile of the PROTAC by mitigating the degradation of neo-substrates commonly targeted by thalidomide derivatives. [5]
Q3: What role does BRD9 play in the macrophage inflammatory response, and how does this compound impact this process?
A3: BRD9, as part of the ncBAF complex, regulates the expression of interferon-stimulated genes (ISGs) - key players in the inflammatory response. Treatment with this compound effectively reduces the induction of several ISGs in macrophages following stimulation with endotoxin Lipid A. [3] This suggests that BRD9 inhibition via this compound could offer a therapeutic avenue for dampening excessive inflammatory responses driven by interferon signaling.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2552404.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)
![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2552412.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)
![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)


![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)
![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)


![2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2552426.png)
